molecular formula C14H17ClN2 B1425415 6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 1432679-41-8

6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B1425415
CAS No.: 1432679-41-8
M. Wt: 248.75 g/mol
InChI Key: VAERTUSTBUVEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the reaction of carbazole derivatives with chlorinating agents. One common method includes the Fischer indole cyclization, where the starting material undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydrocarbazole derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in medicinal chemistry and material science applications.

Scientific Research Applications

6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Uniqueness

What sets 6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine apart from similar compounds is its unique ethylamine substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2/c1-2-16-10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)17-14/h3,5,7,10,16-17H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAERTUSTBUVEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Reactant of Route 2
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
Reactant of Route 6
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.